(1-(4-Methoxyphenyl)-1H-pyrazol-4-yl)boronic acid
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Overview
Description
(1-(4-Methoxyphenyl)-1H-pyrazol-4-yl)boronic acid: is an organic compound that belongs to the class of boronic acids Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of hydrazine derivatives with α,β-unsaturated ketones to form the pyrazole ring, followed by borylation using boronic acid reagents under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of microwave irradiation for the cyclization step and conventional heating for the borylation step .
Chemical Reactions Analysis
Types of Reactions: (1-(4-Methoxyphenyl)-1H-pyrazol-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones.
Reduction: Formation of corresponding amines or hydrocarbons.
Substitution: Introduction of different functional groups at the boronic acid site.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce amines or hydrocarbons .
Scientific Research Applications
Chemistry: In chemistry, (1-(4-Methoxyphenyl)-1H-pyrazol-4-yl)boronic acid is used as a building block in the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biology and medicine, this compound may be used in the development of new drugs. The pyrazole ring is a common motif in many biologically active molecules, and the boronic acid group can enhance the compound’s ability to interact with biological targets .
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties make it suitable for various applications .
Mechanism of Action
The mechanism of action of (1-(4-Methoxyphenyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes. The pyrazole ring can interact with various receptors and enzymes, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a pyrazole ring and is used in similar applications.
3(5)-Substituted Pyrazoles: These compounds share the pyrazole ring structure and exhibit similar reactivity and applications.
Uniqueness: What sets (1-(4-Methoxyphenyl)-1H-pyrazol-4-yl)boronic acid apart is the presence of the boronic acid group, which provides unique reactivity and makes it particularly valuable in cross-coupling reactions. Additionally, the methoxyphenyl group can enhance its biological activity and specificity .
Properties
Molecular Formula |
C10H11BN2O3 |
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Molecular Weight |
218.02 g/mol |
IUPAC Name |
[1-(4-methoxyphenyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C10H11BN2O3/c1-16-10-4-2-9(3-5-10)13-7-8(6-12-13)11(14)15/h2-7,14-15H,1H3 |
InChI Key |
MOMKHWVFVKSREC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1)C2=CC=C(C=C2)OC)(O)O |
Origin of Product |
United States |
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